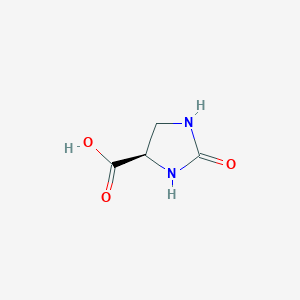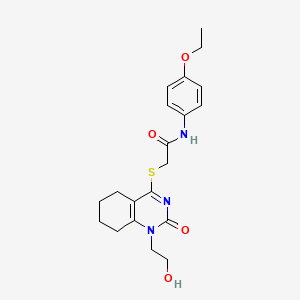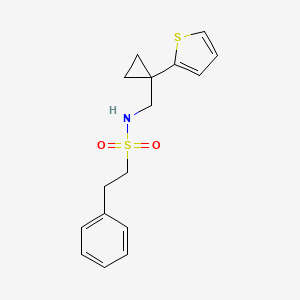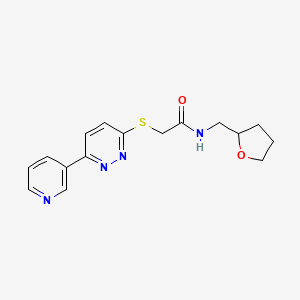![molecular formula C16H16N4O B2547063 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide CAS No. 1796964-36-7](/img/structure/B2547063.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its biological significance. These compounds have been explored for their potential as ligands for the Peripheral Benzodiazepine Receptor (PBR) and have shown promise in modulating steroid biosynthesis in glioma cells . Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, including chlorination, aminization, and functionalization of different positions on the core structure. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved through chlorination and aminization from a diol precursor . The variability of substituents, particularly at the 3-position, has been a focus to evaluate the effect of different substitutions on the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been characterized using various analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal structure of a chlorinated and aminized derivative was confirmed to belong to the triclinic system, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives exhibit chemoselectivity in their reactions with electrophiles. The study of the reactivity of these compounds has shown that they can form hexahydro-4-pyrimidinones or oxazolidines when reacted with dihaloalkanes and aldehydes, respectively . These reactions are influenced by the presence of nucleophilic centers in the molecule and have been supported by ab initio calculations to explain the experimental results .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure. The crystallographic analysis provides valuable information about the compound's dimensions and angles, which are crucial for understanding its reactivity and interaction with biological targets . The biological evaluation of these compounds has revealed moderate anticancer activity, suggesting potential therapeutic applications . The 3D-QSAR model proposed in the literature helps to predict the biological activity of these compounds based on their chemical structure .
Aplicaciones Científicas De Investigación
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing compounds have been synthesized for potential applications in treating cancer and infections. These compounds, including derivatives of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide, have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, their antimicrobial activity was evaluated, suggesting their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Phosphodiesterase Inhibition for Neurodegenerative Diseases
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, related to this compound, has explored their use as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development (Li et al., 2016).
cGMP Phosphodiesterase Inhibition for Cardiovascular Diseases
6-Phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating cardiovascular diseases. These compounds have shown enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their utility in cardiovascular therapy (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cell lines, demonstrating significant potential as anticancer agents. Moreover, some of these compounds exhibited high antimicrobial and antioxidant activities, indicating their broader pharmacological applications (Farag & Fahim, 2019).
Novel Fluorescent Probes
3-Formylpyrazolo[1,5- a]pyrimidines have been utilized as strategic intermediates for the preparation of novel functional fluorophores. These compounds, derived from reactions involving this compound derivatives, exhibited significant fluorescence and quantum yields, suggesting their potential use as fluorescent probes for biological and environmental detection (Castillo et al., 2018).
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mecanismo De Acción
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and resulting changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide . .
Propiedades
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCURPDJRFCEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

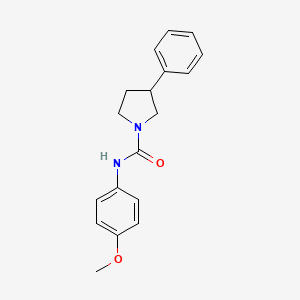
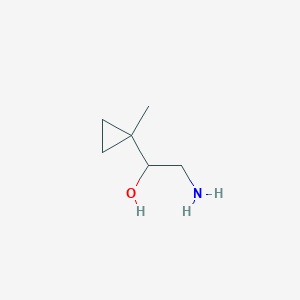
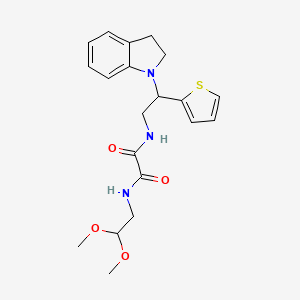
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
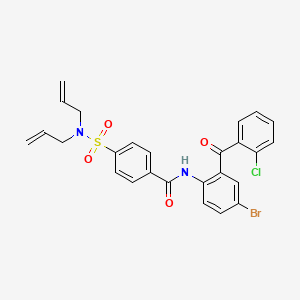
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
